2-Amino-5-(3,5-di-tert-butylphenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(3,5-di-tert-butylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an amino group and a bulky 3,5-di-tert-butylphenyl substituent, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,5-di-tert-butylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-di-tert-butylbenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3,5-di-tert-butylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5-(3,5-di-tert-butylphenyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3,5-di-tert-butylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The amino group and the thiadiazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The bulky 3,5-di-tert-butylphenyl group can enhance the compound’s stability and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the bulky phenyl substituent, resulting in different chemical properties.
5-Phenyl-1,3,4-thiadiazole: Contains a phenyl group but lacks the amino group, affecting its reactivity.
2-Amino-5-methyl-1,3,4-thiadiazole: Has a smaller methyl group instead of the bulky tert-butyl groups.
Uniqueness
2-Amino-5-(3,5-di-tert-butylphenyl)-1,3,4-thiadiazole is unique due to the presence of both the amino group and the bulky 3,5-di-tert-butylphenyl substituent. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H23N3S |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
5-(3,5-ditert-butylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H23N3S/c1-15(2,3)11-7-10(13-18-19-14(17)20-13)8-12(9-11)16(4,5)6/h7-9H,1-6H3,(H2,17,19) |
InChI Key |
SCGIURQNAWEGBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=NN=C(S2)N)C(C)(C)C |
Origin of Product |
United States |
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